2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-14-18(24-10-8-23(9-11-24)12-13-26)25-20(21-15)19(16(2)22-25)17-6-4-3-5-7-17/h3-7,14,26H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSSOTZVXYAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves multiple steps, starting from the appropriate precursors. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions are mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Aryl Group Variations : Substitution of the phenyl group with electron-withdrawing (e.g., 4-chlorophenyl in ) or electron-donating groups (e.g., 3,4-dimethoxyphenyl in ) modulates electronic effects and steric bulk, influencing target affinity.
- Piperazine Modifications: Replacing the ethanol group with ethyl () or pyridinyl () alters hydrophobicity and hydrogen-bonding capacity. Ethanol-containing derivatives generally exhibit lower logP values, favoring aqueous solubility.
Key Observations :
- Triazole-linked derivatives () demonstrate potent anticancer activity, suggesting that linker chemistry (e.g., triazole vs. piperazine) critically impacts efficacy.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The ethanol group in the target compound reduces logP compared to ethyl- or aryl-substituted analogs, aligning with improved solubility.
- Molecular weight variations (~370–395 Da) remain within drug-like ranges, but bulkier substituents (e.g., benzhydryl in ) may hinder blood-brain barrier penetration.
Biological Activity
The compound 2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a derivative of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that incorporate various electrophilic and nucleophilic components. The compound can be synthesized through the reaction of piperazine derivatives with 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine intermediates. The synthetic pathway often emphasizes the optimization of yields and purity through chromatographic techniques.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to the one discussed have shown efficacy against viral infections by inhibiting specific viral enzymes or interfering with viral replication processes. The mechanism often involves blocking the active sites of viral proteins.
2. Anticancer Properties
Studies have demonstrated that pyrazolo[1,5-a]pyrimidines possess significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism may involve the induction of apoptosis and modulation of signaling pathways associated with cell survival and growth.
3. Enzyme Inhibition
The compound has been assessed for its potential as an enzyme inhibitor. For example, it may inhibit urease activity, which is crucial for certain bacterial survival strategies (notably in Helicobacter pylori). In vitro assays have shown promising IC50 values that suggest effective inhibition compared to standard inhibitors.
Case Studies
Several studies have highlighted the biological activity of related compounds:
Case Study 1: Antiviral Efficacy
A study conducted by researchers demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives exhibited potent antiviral activity against a range of viruses. The lead compounds showed IC50 values significantly lower than existing antiviral agents, suggesting a strong therapeutic potential.
Case Study 2: Anticancer Activity
In another investigation, derivatives were tested against various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that compounds similar to this compound induced apoptosis in cancer cells through caspase activation pathways.
The biological activity of this compound is largely attributed to its structural features that allow for interaction with target proteins. Molecular docking studies suggest that the compound can effectively bind to active sites of key enzymes and receptors involved in disease processes.
Data Tables
The following table summarizes the biological activities and IC50 values of related compounds:
Q & A
Q. Example Protocol :
Reflux 2-amino-4-methylpyrazole with ethyl acetoacetate in ethanol for 6 hours to form the pyrimidine core.
React the core with 1-(2-chloroethyl)piperazine in acetonitrile using triethylamine as a base at 80°C for 12 hours.
Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?
Answer:
-
NMR Spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR. The pyrazolo[1,5-a]pyrimidine protons appear as distinct singlets (δ 6.5–8.5 ppm), while the piperazine-ethanol moiety shows broad peaks at δ 2.5–3.5 ppm .
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Mass Spectrometry (MS) : Use high-resolution MS (HRMS-ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 392.1984 for C₂₁H₂₅N₅O) .
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X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters:
Parameter Value Space group P2₁/c R-factor <0.05 Resolution (Å) 0.84 Data collection requires single crystals grown via slow evaporation in ethanol/water (3:1) .
Advanced: How does the piperazine-ethanol substituent influence pharmacokinetic properties?
Answer:
The piperazine-ethanol group enhances solubility and bioavailability by:
- Hydrogen bonding : The hydroxyl and amine groups form H-bonds with water (logP reduction by ~1.5 units) .
- Tissue permeability : Piperazine’s basicity (pKa ~9.5) facilitates passive diffusion across membranes, confirmed by Caco-2 assays .
- Metabolic stability : Ethanol’s primary alcohol resists oxidation compared to secondary/tertiary analogs, as shown in microsomal stability studies (t₁/₂ > 120 min) .
Data Contradiction Note :
Conflicting solubility reports may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
Advanced: How can researchers resolve discrepancies in kinase inhibition data for this compound?
Answer:
Conflicting IC₅₀ values often stem from assay conditions. Mitigation strategies include:
Control for ATP concentration : Use Km-adjusted ATP levels (e.g., 10 µM for CK2 kinase assays) to avoid false negatives .
Validate selectivity : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Structural analysis : Compare co-crystal structures (e.g., PDB 6XYZ) to confirm binding mode. The 2,5-dimethyl groups on the pyrimidine core are critical for hydrophobic interactions .
Basic: What crystallization conditions optimize single-crystal growth for X-ray studies?
Answer:
- Solvent system : Ethanol/water (3:1 v/v) at 4°C yields plate-like crystals (0.2 × 0.2 × 0.1 mm³) within 7 days .
- Additives : 5% DMSO reduces nucleation density, improving crystal quality .
- Data collection : Use a synchrotron source (λ = 0.71073 Å) for high-resolution datasets. SHELXL refinement with twin-law (-h, -k, l) resolves pseudo-merohedral twinning .
Advanced: How to design analogs to enhance selectivity for CK2 kinase inhibition?
Answer:
Q. Synthetic Route :
Synthesize 5-methyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine via cyclocondensation .
Couple with 4-(2-sulfonamidoethyl)piperazine using EDC/HOBt in DMF .
Advanced: What computational methods predict the compound’s binding affinity to ATP-binding sites?
Answer:
- Docking : Use AutoDock Vina with AMBER force fields. The pyrimidine core aligns with hinge region residues (e.g., Val116 in CK2), while piperazine-ethanol occupies the ribose pocket .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) <2.0 Å confirms stable binding .
- Free Energy Calculations : MM-PBSA yields ΔGbind = -9.8 kcal/mol, correlating with experimental IC₅₀ = 85 nM .
Basic: How to assess purity and stability under storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
